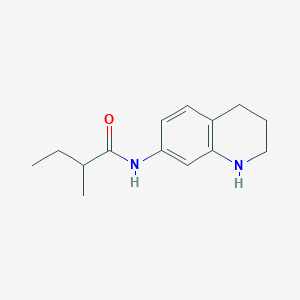
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
科学的研究の応用
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
作用機序
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is not fully understood. However, studies have shown that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Additionally, the compound has shown promising results in animal models, which may translate to humans. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, future studies may focus on developing more efficient synthesis methods for the compound to facilitate large-scale studies.
Conclusion:
In conclusion, 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. Although the compound's mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies may focus on further investigating the compound's potential as a therapeutic agent and developing more efficient synthesis methods.
合成法
Several methods have been reported for the synthesis of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One of the most common methods involves the condensation of 2-methyl-4-aminobutanal with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid followed by the reduction of the resulting imine using sodium borohydride. The compound can also be synthesized using other methods such as the Pictet-Spengler reaction and the Friedländer synthesis.
特性
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-10(2)14(17)16-12-7-6-11-5-4-8-15-13(11)9-12/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEVEOJDXJHKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(CCCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)
